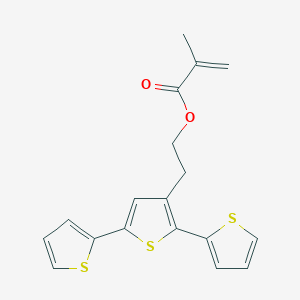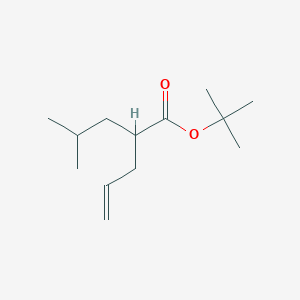
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C13H24O2. This compound is characterized by its ester functional group and a pentenoic acid backbone, which includes a double bond at the fourth carbon position. The compound is also known for its structural complexity, featuring both a 2-methylpropyl and a 1,1-dimethylethyl (tert-butyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of 4-Pentenoic acid with 2-methylpropanol and tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.
Substitution: Ammonia or amines for converting the ester to amides.
Major Products
Epoxides: and from oxidation.
Alcohols: from reduction.
Amides: and from substitution reactions.
Scientific Research Applications
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of ester-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The double bond in the pentenoic acid moiety can participate in addition reactions, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved are primarily related to its reactivity as an ester and an alkene.
Comparison with Similar Compounds
Similar Compounds
4-Pentenoic acid, 1,1-dimethylethyl ester: Similar structure but lacks the 2-methylpropyl group.
3-Butenoic acid, 1,1-dimethylethyl ester: Similar ester group but with a different alkene position.
2-Methyl-3-pentenoic acid, 1,1-dimethylethyl ester: Similar ester group but with a different alkene and methyl group position.
Uniqueness
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester is unique due to its combination of a pentenoic acid backbone with both a 2-methylpropyl and a 1,1-dimethylethyl group
Properties
CAS No. |
208579-48-0 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
tert-butyl 2-(2-methylpropyl)pent-4-enoate |
InChI |
InChI=1S/C13H24O2/c1-7-8-11(9-10(2)3)12(14)15-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3 |
InChI Key |
JOYPGJFSOQXWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
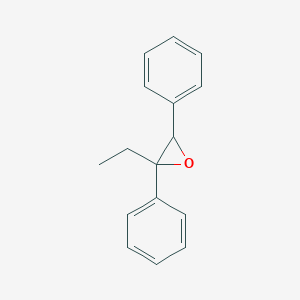
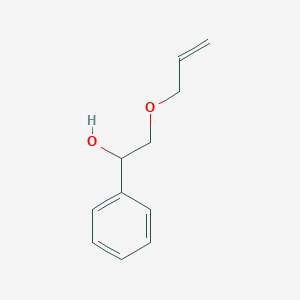
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
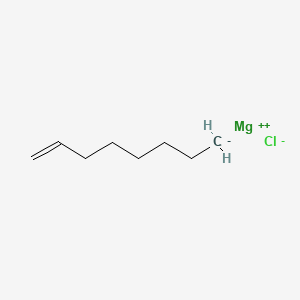
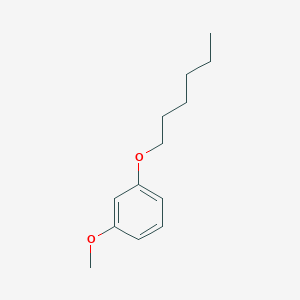
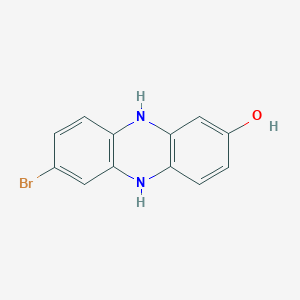

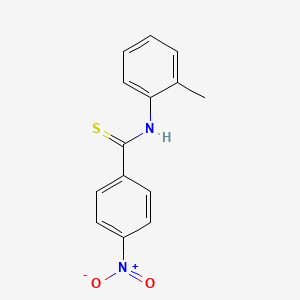
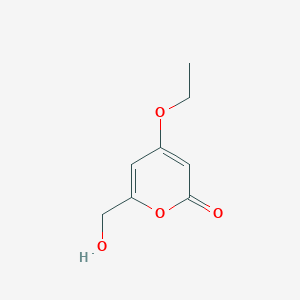
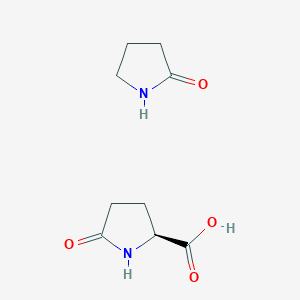
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
